

Detailed protocol for a chymotrypsin assay using Suc-Ala-Ala-Phe-AMC

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Compound of Interest

Compound Name: Suc-Ala-Ala-Phe-AMC

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Application Notes and Protocols

Topic: Detailed Protocol for a Chymotrypsin Assay Using Suc-Ala-Ala-Phe-AMC

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chymotrypsin is a serine protease that plays a crucial role in digestion by catalyzing the hydrolysis of peptide bonds, primarily at the C-terminus of aromatic amino acid residues (tyrosine, tryptophan, and phenylalanine).[1] The quantitative measurement of chymotrypsin activity is fundamental in various research areas, including enzymology, drug discovery, and diagnostics. This document provides a detailed protocol for a highly sensitive and continuous fluorometric assay for chymotrypsin activity using the synthetic peptide substrate N-Succinyl-Alanine-Phenylalanine-7-Amido-4-methylcoumarin (Suc-Ala-Ala-Phe-AMC).

Assay Principle

The assay is based on the enzymatic cleavage of the fluorogenic substrate **Suc-Ala-Ala-Phe-AMC** by chymotrypsin. The substrate itself is weakly fluorescent. Upon hydrolysis of the amide bond between phenylalanine and 7-amido-4-methylcoumarin (AMC), the highly fluorescent AMC is released.[2][3] The rate of increase in fluorescence intensity is directly proportional to the chymotrypsin activity. The fluorescent signal of free AMC can be monitored at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[2][4]



Materials and Reagents

- α-Chymotrypsin from bovine pancreas (TLCK-treated to inhibit trypsin activity)
- Suc-Ala-Ala-Phe-AMC (fluorogenic substrate)
- Dimethyl sulfoxide (DMSO), anhydrous
- Tris-HCl
- Calcium Chloride (CaCl₂)
- Bovine Serum Albumin (BSA)
- 96-well black, flat-bottom microplates
- Fluorescence microplate reader
- Standard laboratory equipment (pipettes, tubes, etc.)

Reagent Preparation

- 4.1. Assay Buffer (50 mM Tris-HCl, 100 mM CaCl₂, pH 8.0)
- Dissolve Tris base and CaCl₂ in deionized water.
- Adjust the pH to 8.0 with HCl at 25°C.
- Store at 4°C.
- 4.2. Chymotrypsin Stock Solution (1 mg/mL)
- Dissolve α-chymotrypsin in 1 mM HCl.
- Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
- 4.3. Chymotrypsin Working Solution



- Dilute the chymotrypsin stock solution in Assay Buffer to the desired final concentration (e.g., 1.25 nM).[5] The optimal concentration should be determined empirically for your specific experimental conditions.
- 4.4. Substrate Stock Solution (10 mM)
- Dissolve Suc-Ala-Ala-Phe-AMC in DMSO.[6]
- Aliquot and store at -20°C, protected from light.[6][7]
- 4.5. Substrate Working Solution
- Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 5 μM).[5] The optimal concentration may depend on the K_m value of the enzyme for the substrate.
- 4.6. AMC Standard Stock Solution (1 mM)
- Dissolve 7-amino-4-methylcoumarin in DMSO.
- Store at -20°C, protected from light.

Experimental Protocols

- 5.1. Protocol for Chymotrypsin Activity Assay
- Prepare the AMC Standard Curve:
 - Create a series of dilutions of the AMC Standard Stock Solution in Assay Buffer in a 96well plate to generate a standard curve (e.g., 0-10 nmol/well).[8]
 - Bring the final volume of each well to 100 μL with Assay Buffer.[8]
- Assay Setup:
 - Add 50 μL of Assay Buffer to each well of a 96-well black microplate.
 - $\circ~$ Add 25 μL of the Chymotrypsin Working Solution to the sample wells.



- \circ For the negative control (no enzyme) wells, add 25 μL of Assay Buffer.
- Initiate the Reaction:
 - \circ Add 25 μ L of the Substrate Working Solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 100 μ L.
- Fluorescence Measurement:
 - Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).
 - Measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[2][4]
 - Take kinetic readings every 1-2 minutes for 15-30 minutes.
- 5.2. Protocol for Chymotrypsin Inhibition Assay
- Inhibitor Preparation:
 - Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
 - Create a serial dilution of the inhibitor in Assay Buffer.
- Assay Setup:
 - Add 25 μL of the inhibitor dilutions to the inhibitor wells.
 - For the positive control (no inhibitor) wells, add 25 μL of the inhibitor solvent (e.g., Assay Buffer with the same percentage of DMSO).
 - Add 25 μL of the Chymotrypsin Working Solution to all wells.
 - Incubate the plate at the desired temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
- Initiate the Reaction:



- \circ Add 50 μ L of the Substrate Working Solution to all wells.
- Fluorescence Measurement:
 - Proceed with the fluorescence measurement as described in the activity assay protocol.

Data Presentation

Table 1: Chymotrypsin Kinetic Parameters

Parameter	Value	Units
Km	Value	μМ
V _{max}	Value	RFU/min
kCat	Value	S ⁻¹
kCat/Km	Value	M ⁻¹ s ⁻¹

Table 2: Chymotrypsin Inhibition Data

Inhibitor	Concentration (µM)	% Inhibition	IC50 (μM)
Inhibitor A	0.1	Value	Value
1	Value		
10	Value		
Inhibitor B	0.1	Value	Value
1	Value		
10	Value	-	

Data Analysis

- AMC Standard Curve:
 - Subtract the fluorescence of the blank from all AMC standard readings.



- Plot the net fluorescence intensity versus the concentration of AMC to generate a standard curve.
- Determine the linear equation of the curve (y = mx + c), where 'y' is the fluorescence intensity and 'x' is the AMC concentration.
- Enzyme Activity Calculation:
 - For each sample, calculate the rate of reaction (V₀) in Relative Fluorescence Units per minute (RFU/min) from the linear portion of the kinetic curve.
 - Convert the V₀ from RFU/min to nmol/min using the slope of the AMC standard curve.
 - Enzyme Activity (nmol/min) = $(V_0 \text{ in RFU/min})$ / (slope of AMC standard curve in RFU/nmol)
- Inhibition Calculation:
 - Calculate the percentage of inhibition for each inhibitor concentration:
 - % Inhibition = [(Activity of positive control Activity with inhibitor) / Activity of positive control] x 100
 - Plot the % inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations



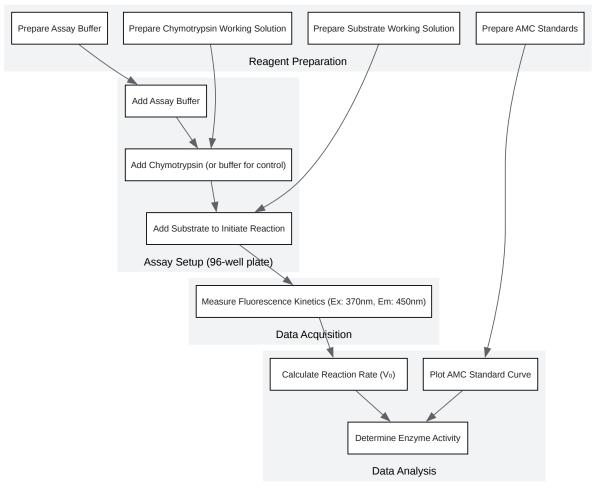


Figure 1: Experimental Workflow for Chymotrypsin Activity Assay

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Caption: Figure 1: Experimental Workflow for Chymotrypsin Activity Assay



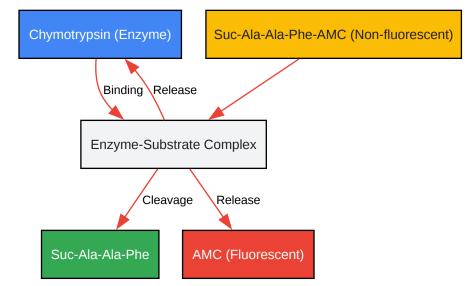


Figure 2: Enzymatic Reaction of Chymotrypsin with Suc-Ala-Ala-Phe-AMC

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Caption: Figure 2: Enzymatic Reaction of Chymotrypsin with Suc-Ala-Ala-Phe-AMC

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